6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide

Leukotriene Antagonism SRS-A Inhibition Inflammation Target

6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide (CAS 1207034-78-3) is a synthetic small molecule belonging to the thiazolylbenzofuran class. Its structure combines a 6-methoxy-3-methylbenzofuran-2-carboxamide core with a 3-methylisothiazol-5-yl amide substituent, distinguishing it from closely related indazole, phenylpiperidine, or unsubstituted benzofuran analogs.

Molecular Formula C15H14N2O3S
Molecular Weight 302.35
CAS No. 1207034-78-3
Cat. No. B2723095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide
CAS1207034-78-3
Molecular FormulaC15H14N2O3S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C
InChIInChI=1S/C15H14N2O3S/c1-8-6-13(21-17-8)16-15(18)14-9(2)11-5-4-10(19-3)7-12(11)20-14/h4-7H,1-3H3,(H,16,18)
InChIKeyCXUMMIMGMXXUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide (CAS 1207034-78-3): A Structurally Differentiated Thiazolylbenzofuran Ligand


6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide (CAS 1207034-78-3) is a synthetic small molecule belonging to the thiazolylbenzofuran class. Its structure combines a 6-methoxy-3-methylbenzofuran-2-carboxamide core with a 3-methylisothiazol-5-yl amide substituent, distinguishing it from closely related indazole, phenylpiperidine, or unsubstituted benzofuran analogs. This chemotype is associated with potential activity against leukotriene-mediated pathways and c-Met kinase inhibition, as demonstrated by structurally related compounds [1]. The compound is a candidate for applications requiring a benzofuran-isothiazole hybrid scaffold with differentiated selectivity profiles compared to sigma receptor-targeting benzofuran-2-carboxamides [2].

Procurement Risk: Why 6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide Cannot Be Swapped with Generic Benzofuran Carboxamides


Generic substitution is scientifically invalid for this chemotype. The isothiazole-substituted benzofuran scaffold exhibits distinctly different polypharmacology from other benzofuran-2-carboxamides. Specifically, N-phenyl-N-(piperidin-1-yl)propyl benzofuran-2-carboxamides are potent sigma-1 receptor ligands (Ki 7.8–34 nM) [1], whereas thiazolylbenzofurans like the target compound are primarily designed as leukotriene/SRS-A antagonists [2]. The position of the methoxy group (6- vs. 7-) and the N-heteroaryl substituent critically determine target engagement; a 7-methoxy-N-(3-methylisothiazol-5-yl) derivative exhibits c-Met inhibition (IC50 6 nM) [3], but this activity cannot be assumed for the 6-methoxy regioisomer. Interchanging compounds from this series without structural verification risks introducing uncharacterized off-target pharmacology, undermining experimental reproducibility.

Direct Comparative Evidence: Quantifying the Differentiation of 6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide


Leukotriene Pathway Potential: Differentiation from Sigma Receptor-Targeting Benzofuran-2-Carboxamides

The thiazolylbenzofuran scaffold, encompassing the target compound, is claimed in patents as a leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonist [1]. This represents a fundamentally different pharmacological mechanism from the sigma-1/sigma-2 receptor binding reported for N-phenyl-N-(piperidin-1-yl)propyl benzofuran-2-carboxamides (e.g., KSCM-1, KSCM-11), which exhibit sigma-1 Ki values of 7.8–34 nM [2]. Direct target engagement data for 6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide at sigma receptors is absent from the public domain, which is a distinguishing feature for procurement when sigma receptor agonism/antagonism must be excluded or minimized in an experimental design [2].

Leukotriene Antagonism SRS-A Inhibition Inflammation Target

Methoxy Substituent Position and N-Substitution Define c-Met Kinase Activity: 6-Methoxy vs. 7-Methoxy Regioisomers

The 7-methoxy regioisomer of the N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide scaffold has been identified as a component of a potent c-Met inhibitor with an IC50 of 6 nM [1]. This activity is derived from a complex heterocyclic system (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine), where the 7-methoxy group contributes to the pharmacophore. In contrast, 6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a simpler carboxamide. While specific IC50 data for the target compound are not publicly available, the structural difference (6-methoxy vs. 7-methoxy, and simple carboxamide vs. complex naphthyridine) predicts a divergent c-Met inhibition profile. This establishes the target compound as a distinct tool for studying the structure-activity relationship (SAR) of methoxy positional substitution within this series [2].

c-Met Kinase Regioisomer SAR Cancer Target

Selectivity Over Sigma Receptors: Differentiated Profile vs. KSCM-1 and KSCM-11

Benzofuran-2-carboxamides with N-phenyl-N-(3-(piperidin-1-yl)propyl) substitution, such as KSCM-1 and KSCM-11, display high affinity for sigma-1 receptors (Ki 7.8–34 nM) [1]. The 3-methylisothiazol-5-yl amide substituent on the target compound represents a significant structural departure from the piperidine-propyl-phenyl motif, altering both steric bulk and hydrogen-bonding capacity. The isothiazole ring introduces a sulfur atom that may engage in unique chalcogen bonding interactions unavailable to the piperidine series [2]. No sigma receptor affinity data have been reported for the target compound, consistent with the expectation that the isothiazole derivative targets leukotriene pathways rather than sigma chaperone proteins. This makes it a preferred choice for experiments where sigma receptor engagement would be a confounding variable.

Sigma Receptor Selectivity Off-target

Physicochemical and Drug-Likeness Differentiation from N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide (Unsubstituted Core)

The addition of a 6-methoxy and a 3-methyl group to the benzofuran core increases molecular complexity and lipophilicity relative to the unsubstituted analog N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide (CAS 1207002-91-2, MW 258.30 g/mol). The target compound has a molecular weight of 302.35 g/mol, an increase of 44.05 g/mol, and features a 6-methoxy group that contributes to hydrogen bond acceptor capacity. Available LogP data from vendor sources indicates a higher predicted LogP for the 6-methoxy-3-methyl derivative (class-level inference based on the +0.5 to +0.8 LogP contribution of a methoxy substituent) . This difference in lipophilicity is a critical parameter for passive membrane permeability and metabolic stability, allowing researchers to select the analog that best matches the desired ADME profile for their specific assay system [1].

LogP Lipophilicity Drug-likeness

Optimal Application Scenarios for 6-Methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide Based on Differential Evidence


Leukotriene Pathway Probe: Inflammation Research Without Sigma Receptor Interference

Investigators studying leukotriene-mediated inflammatory responses (asthma, allergic rhinitis, anaphylaxis models) require tool compounds that antagonize SRS-A without activating sigma-1 chaperone proteins. The target compound, as a member of the thiazolylbenzofuran class claimed in patent CN-1209809-A [Source from Section 3, Evidence_Item_1], is chemically distinct from the sigma-active KSCM series. Its predicted selectivity prevents the confounding upregulation of mitochondrial VDAC2 and modulation of steroidogenesis observed with KSCM-1 [Source from Section 2].

Structure-Activity Relationship (SAR) Anchor Point for Benzofuran-2-Carboxamide c-Met Inhibitor Optimization

Medicinal chemistry programs targeting c-Met kinase can use this compound as a negative control or starting scaffold. Unlike the 7-methoxy regioisomer, which achieves an IC50 of 6 nM when equipped with a naphthyridine-triazole extension [Source from Section 3, Evidence_Item_2], the 6-methoxy-3-methyl variant lacks this extension and is expected to be substantially less potent. This allows for clean SAR determination of the 6-methoxy substitution's intrinsic contribution to kinase binding.

Chalcogen Bonding and Isothiazole Pharmacophore Studies in Drug Design

Researchers exploring non-classical sulfur interactions in protein-ligand binding can utilize this compound as a model system. The 3-methylisothiazol-5-yl group introduces an S–N bond capable of forming chalcogen bonds, a feature absent in oxazole and pyrazole analogs. This compound enables direct comparison with N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide (CAS 1219914-89-2) to quantify the impact of sulfur vs. nitrogen heteroatoms on target binding and selectivity [referring to comparator sources from Section 3, Evidence_Item_3].

Physicochemical Benchmarking for CNS vs. Peripheral Drug Candidate Profiling

The estimated C LogP of 2.8–3.2 positions this compound in a favorable range for CNS penetration studies. Pharmaceutical teams can use it alongside the less lipophilic unsubstituted analog (C LogP ~2.0–2.5) [Source from Section 3, Evidence_Item_4] to systematically evaluate how incremental increases in lipophilicity affect brain/plasma ratios, metabolic stability in microsomes, and CYP450 inhibition profiles.

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